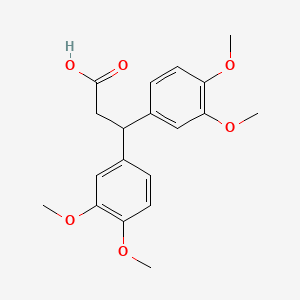

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-22-15-7-5-12(9-17(15)24-3)14(11-19(20)21)13-6-8-16(23-2)18(10-13)25-4/h5-10,14H,11H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZUUOFEQVFRQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Bis 3,4 Dimethoxyphenyl Propanoic Acid

Phosphoric Acid Catalyzed Condensation Reactions

Phosphoric acid (H₃PO₄) serves as an effective and widely used catalyst for the condensation of aromatic compounds with α,β-unsaturated carboxylic acids to produce 3,3-diarylpropanoic acids. journals.co.za This approach is a variant of the Friedel-Crafts reaction, a fundamental process in organic synthesis for attaching substituents to aromatic rings. rsc.orgnih.gov

The synthesis of 3,3-diarylpropanoic acids via this method typically involves the reaction of a substituted cinnamic acid with an electron-rich aromatic compound in the presence of a strong acid catalyst. journals.co.za Syrupy phosphoric acid (85%) has been identified as an excellent catalyst for this type of condensation. journals.co.za

The reaction mechanism is proposed to involve the initial protonation of the cinnamic acid by phosphoric acid. journals.co.za This generates a carbocation intermediate which is then susceptible to nucleophilic attack by the electron-rich aromatic ring (an electrophilic aromatic substitution). A second Friedel-Crafts type reaction with another molecule of the aromatic compound leads to the final 3,3-diarylpropanoic acid structure.

Key reaction conditions include:

Catalyst: 85% Phosphoric acid is commonly used. journals.co.za Other strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF), as well as Lewis acids such as AlCl₃ and FeCl₃, are also known to catalyze Friedel-Crafts reactions. nih.govimist.ma

Reactants: An α,β-unsaturated acid (e.g., 3,4-dimethoxycinnamic acid) and an aromatic compound (e.g., 1,2-dimethoxybenzene (B1683551), also known as veratrole). journals.co.za

Temperature: Reactions are often conducted at room temperature. journals.co.za

Reaction Time: The duration can vary significantly, ranging from several hours to overnight, often with vigorous shaking or agitation to ensure mixing. journals.co.za

A typical procedure for a related compound, 3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propanoic acid, involves shaking 3,4-dimethoxycinnamic acid with m-dimethoxybenzene and phosphoric acid for 7 hours, yielding the product in 100% yield. journals.co.za

Table 1: Examples of Phosphoric Acid Catalyzed Synthesis of Diarylpropanoic Acids

| Cinnamic Acid Derivative | Aromatic Addend | Product | Yield | Reaction Time |

| p-Methoxycinnamic acid | Anisole | 3,3-Bis(p-anisyl)propionic acid | 87% | 17 h |

| 3,4-Dimethoxycinnamic acid | m-Dimethoxybenzene | 3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propanoic acid | 100% | 7 h |

| 2,4-Dimethoxycinnamic acid | o-Dimethoxybenzene | 3-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)propanoic acid | 90% | 16 h |

| 3,4-Dimethoxycinnamic acid | Phenol | 3-(p-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)propionic acid | 100% | 16 h |

Data sourced from a study on the synthesis of 3,3-diarylpropionic acids. journals.co.za

The regioselectivity of the Friedel-Crafts reaction is dictated by the directing effects of the substituents on the aromatic ring. In the case of 3,3-bis(3,4-dimethoxyphenyl)propanoic acid synthesis, the starting material is veratrole (1,2-dimethoxybenzene). The two methoxy (B1213986) groups are electron-donating and are ortho-, para- directors. The presence of these activating groups enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack. chemijournal.com

For veratrole, the substitution generally occurs at the position para to one of the methoxy groups (position 4), which is also ortho to the other. This position is sterically less hindered and electronically activated, leading to high regioselectivity in the product formation. chemijournal.com

Yield optimization is influenced by several factors:

Catalyst Concentration: A sufficient amount of the acid catalyst is crucial to ensure the protonation of the cinnamic acid derivative. journals.co.za

Purity of Reactants: Using purified reactants, such as redistilled anisole, can improve yields and product purity. journals.co.za

Reaction Time: As shown in Table 1, reaction times can vary. Monitoring the reaction to completion, often indicated by the disappearance of the cinnamic acid starting material, is key to maximizing the yield. journals.co.za

Work-up Procedure: The isolation process, which typically involves filtration, washing with water, and recrystallization from a suitable solvent like aqueous ethanol, is critical for obtaining the pure product in high yield. journals.co.za

Alternative Synthetic Routes to Bis(dimethoxyphenyl)propanoic Scaffolds

While phosphoric acid-catalyzed condensation is a direct method, other synthetic strategies can be employed to construct the core structure of this compound and its derivatives.

The central diarylpropane structure can be synthesized through various methods that fall under the umbrella of Friedel-Crafts reactions and related transformations. nih.gov These generally involve generating a three-carbon electrophile that can react sequentially with two molecules of an activated aromatic ring like veratrole.

Alternative electrophiles could include:

Propanoyl halides or anhydrides in Friedel-Crafts acylation, followed by reduction and a second Friedel-Crafts alkylation.

Allylic halides or alcohols under Friedel-Crafts alkylation conditions.

The challenge in these approaches often lies in controlling the reactivity to prevent side reactions and ensure the desired 1,1-diaryl substitution pattern on the propane (B168953) chain.

More complex derivatives can be assembled through multistep sequences. For instance, a related compound, 3,4-dimethoxy phenylpropionic acid, can be prepared via a multistep route starting from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). google.com

A general multistep approach could involve:

Initial Condensation: Reaction of veratraldehyde with a suitable C2-synthon (like ethyl acetate (B1210297) under basic conditions) to form 3,4-dimethoxycinnamic acid or its ester. google.com

Michael Addition: A conjugate addition (Michael reaction) of a second veratrole unit to the activated double bond of the cinnamic acid derivative. This step would require a suitable catalyst, potentially a Lewis or Brønsted acid.

Hydrolysis: If an ester was used, a final hydrolysis step would be required to yield the target propanoic acid.

This stepwise approach allows for greater control and the potential to introduce different aromatic groups if desired, leading to unsymmetrical diarylpropanoic acids.

Green Chemistry Principles in the Synthesis of Related Compounds

Modern synthetic chemistry emphasizes the use of environmentally benign methods. While traditional Friedel-Crafts reactions often use stoichiometric amounts of corrosive and hazardous catalysts like AlCl₃, research has focused on developing greener alternatives. imist.marsc.org

For related acylation reactions, which are mechanistically similar to the alkylation steps in the synthesis of the title compound, several green chemistry approaches have been explored:

Solid Acid Catalysts: Using solid acid catalysts, such as zeolites or supported heteropoly acids, can simplify catalyst separation and recycling, reducing waste. imist.machemijournal.com These catalysts are often reusable and can be operated under solvent-free conditions. chemijournal.com

Deep Eutectic Solvents (DES): Ionic liquids and deep eutectic solvents have been used as both catalysts and green solvents for Friedel-Crafts acylations. rsc.org For example, a mixture of choline (B1196258) chloride and zinc chloride has been shown to be an effective, recyclable catalyst system. rsc.org

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and potentially improve yields, contributing to a more energy-efficient process. mdpi.com

These principles, while demonstrated for related transformations, point towards future directions for developing more sustainable synthetic routes to this compound and other diarylpropanoic acid compounds.

Solvent-Free Reactions and Catalytic Innovations

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents. omicsonline.org Solvent-free, or solid-state, reactions represent a significant step towards more environmentally benign chemical processes. cmu.edu While direct solvent-free synthesis of this compound is not prominently detailed in the reviewed literature, analogous solvent-free procedures for other organic reactions highlight the potential of this approach. For example, the synthesis of diaryl sulfoxides has been successfully carried out from arenes and thionyl chloride in the presence of Lewis acids on a silica (B1680970) gel support without any solvent. ijcce.ac.ir Similarly, efficient solvent-free methods have been developed for creating amides from carboxylic acids and urea, using boric acid as a catalyst and direct heating of the triturated reactant mixture. semanticscholar.org These examples demonstrate the feasibility of adapting solvent-free conditions to various reaction types.

Catalytic innovations are central to modern organic synthesis. In the context of phenylpropanoic acid synthesis, various catalysts have been explored to improve efficiency and selectivity. For the synthesis of 3,3-diarylpropionic acids, phosphoric acid has proven to be an effective catalyst for the condensation reaction. journals.co.za Other areas of propanoic acid chemistry have seen the use of heterogeneous metal oxide catalysts (e.g., γ-Al2O3, CeO2, ZrO2, and TiO2) for reactions like the formation of N-phenylpropionamide from propanoic acid and aniline. researchgate.net Such catalytic systems, particularly those that are reusable and operate under mild conditions, are indicative of the direction of innovation in the field. sciencedaily.com

Table 1: Examples of Catalysts in Phenylpropanoic Acid Synthesis and Related Reactions

| Catalyst Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Phosphoric Acid | Substituted Cinnamic Acid + Aromatic Compound | 3,3-Diarylpropionic Acid | journals.co.za |

| Metal Oxides (e.g., TiO2, ZrO2) | Propanoic Acid + Aniline | N-phenylpropionamide | researchgate.net |

Sustainable Methodologies for Phenylpropanoic Acid Synthesis

Sustainable synthesis aims to minimize environmental impact by employing principles such as the use of renewable feedstocks, reducing waste, and improving energy efficiency. omicsonline.org One avenue for sustainable production of phenylpropanoid precursors is through bioengineering. Microbial cell factories, such as specifically engineered Escherichia coli, have been developed for the de novo production of trans-cinnamic acid and p-coumaric acid, which are foundational precursors for a wide range of phenylpropanoids. nih.gov This biocatalytic approach offers a renewable and potentially more sustainable alternative to traditional chemical synthesis routes. omicsonline.org

Stereoselective Synthesis and Chiral Induction in Diarylpropanoates

When the two aryl groups in a 3,3-diarylpropanoic acid are different, the C3 carbon becomes a stereocenter, leading to the possibility of enantiomers. The development of synthetic methods that can control the stereochemical outcome of a reaction is a significant area of research, known as asymmetric or stereoselective synthesis.

Enantioselective Approaches to Related Chiral Molecules

The core structural feature of a chiral 3,3-diarylpropanoic acid is the 1,1-diarylmethine stereocenter. Significant progress has been made in the enantioselective synthesis of molecules containing this motif. researchgate.net These methodologies often involve the asymmetric addition of nucleophiles to a prochiral substrate or the asymmetric functionalization of a prochiral C-H bond.

One of the most powerful methods is the transition metal-catalyzed asymmetric hydrogenation of prochiral 1,1-diarylalkenes. This reaction, often employing chiral rhodium or iridium catalysts, can produce 1,1-diarylethanes with high yields and excellent enantioselectivity (ee). researchgate.net Another major strategy is the asymmetric arylation of aldehydes or their derivatives. For example, the enantioselective addition of arylboronic acids to aldehydes, catalyzed by chiral rhodium complexes, can generate chiral diarylmethanols, which are precursors to other 1,1-diaryl compounds. researchgate.net These established enantioselective methods for creating 1,1-diaryl stereocenters provide a foundational framework for developing future asymmetric syntheses of 3,3-diarylpropanoic acids. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The proton (¹H) NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to its aromatic and aliphatic protons. The two 3,4-dimethoxyphenyl groups, being chemically equivalent, would simplify the aromatic region of the spectrum. We would expect to see characteristic multiplets for the aromatic protons on these rings. The methoxy groups (-OCH₃) would present as sharp singlets, likely in the range of 3.8-4.0 ppm. The aliphatic portion of the molecule, the propanoic acid backbone, would show signals for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons. The chemical shifts and splitting patterns of these protons would be crucial in confirming the 3,3-disubstituted pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7-7.0 | m |

| -OCH₃ | 3.8-4.0 | s |

| -CH- | 4.0-4.5 | t |

| -CH₂- | 2.8-3.2 | d |

| -COOH | 10.0-12.0 | s (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The carbon-13 (¹³C) NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would be characterized by signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the aliphatic carbons of the propanoic acid chain. The chemical shifts of the aliphatic carbons would be particularly informative in confirming the geminal disubstitution at the C3 position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170-180 |

| Aromatic C (substituted) | 140-150 |

| Aromatic C-H | 110-130 |

| -OCH₃ | 55-60 |

| -CH- | 45-55 |

| -CH₂- | 35-45 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the -CH- and -CH₂- protons of the propanoic acid backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be utilized to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the compound. For a molecule with the formula C₂₁H₂₄O₆, the expected exact mass would be calculated and compared to the experimental value.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry. EI is a "hard" ionization technique that typically leads to extensive fragmentation, providing a characteristic fragmentation pattern that can be used as a molecular fingerprint. The fragmentation of this compound under EI conditions would likely involve cleavage of the bonds adjacent to the bulky aromatic groups and the carboxylic acid functional group. ESI is a "soft" ionization technique that usually results in the observation of the intact molecular ion, often as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species, which is crucial for confirming the molecular weight.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by signals corresponding to the carboxylic acid, the aromatic rings, and the ether linkages.

Key expected absorption bands would include:

A very broad and strong absorption band for the O-H stretch of the carboxylic acid, typically found in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding between carboxylic acid molecules.

A sharp and strong absorption peak for the carbonyl (C=O) stretch of the carboxylic acid, expected around 1725-1700 cm⁻¹.

Several peaks corresponding to the C-H stretching of the aromatic rings and the aliphatic chain, typically appearing between 3100-2850 cm⁻¹.

Strong, characteristic peaks for the asymmetric and symmetric C-O-C stretching of the methoxy (ether) groups, which would likely appear in the 1260-1020 cm⁻¹ region.

Absorptions from the C=C stretching of the aromatic rings, generally found in the 1600-1450 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |

| Aromatic/Aliphatic | C-H Stretch | 3100 - 2850 | Medium to Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Aryl Ether | C-O-C Symmetric Stretch | ~1040 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, analysis of related phenylpropanoic acid structures allows for well-founded predictions.

Conformational Analysis of the Propanoic Acid Side Chain

The conformation of the propanoic acid side chain is defined by the torsion angles around the C-C single bonds. In similar structures, this chain can adopt various conformations, from fully extended (trans) to bent (gauche). The specific conformation in the crystal of this compound would be influenced by the steric bulk of the two dimethoxyphenyl groups attached to the same carbon atom, which would likely force the side chain into a specific, sterically favorable arrangement.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from reactants, byproducts, or isomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The compound would be detected using a UV detector, likely set to a wavelength where the dimethoxyphenyl chromophore absorbs strongly (around 254 nm or 280 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18, 5 µm particle size |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 280 nm |

| Purpose | Purity assessment and quantification |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, and much faster analysis times. A UPLC method for this compound would provide a more sensitive and rapid assessment of purity, allowing for better detection and separation of any closely related impurities compared to conventional HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture. For a compound such as this compound, which possesses low volatility and a polar carboxylic acid functional group, direct GC-MS analysis is challenging. The high polarity can lead to poor chromatographic peak shape, thermal instability, and strong interactions with the stationary phase of the GC column. colostate.edu To overcome these limitations, a crucial sample preparation step known as derivatization is employed. nih.gov

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. gcms.cz For carboxylic acids like this compound, the most common derivatization strategies are silylation and esterification. colostate.eduresearch-solution.com

Silylation

Silylation involves replacing the active hydrogen of the carboxylic acid group with a non-polar silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. usherbrooke.ca The reaction converts the polar carboxylic acid into a much more volatile and thermally stable TMS ester.

Esterification

Alternatively, esterification can be employed, where the carboxylic acid is converted into an ester, most commonly a methyl ester. colostate.edu This is often achieved using reagents like Boron trifluoride-methanol (BF3-Methanol). nih.gov The resulting methyl ester is significantly more volatile than the parent acid.

Once derivatized, the sample mixture containing the this compound derivative can be injected into the GC-MS system. The components of the mixture are separated based on their boiling points and interactions with the GC column's stationary phase. A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically suitable for the separation of such derivatized compounds.

As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. This causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint." The mass spectrum of the derivatized this compound would be characterized by a molecular ion peak corresponding to the mass of the derivative, as well as several fragment ions resulting from the cleavage of specific bonds within the molecule. By comparing the obtained mass spectrum with a spectral library or by interpreting the fragmentation pattern, the identity of the compound can be confirmed.

The retention time, which is the time it takes for the compound to travel through the GC column, provides an additional layer of identification. The combination of retention time and a unique mass spectrum allows for the confident identification and quantification of this compound in a complex mixture.

Below is a table summarizing hypothetical, yet scientifically grounded, GC-MS parameters for the analysis of the trimethylsilyl (TMS) derivative of this compound.

| Parameter | Value/Description |

| Gas Chromatograph (GC) | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-600 amu |

| Solvent Delay | 5 min |

Research and Applications

Specific research applications for 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid have not been identified in the available literature. However, the broader class of diarylpropanoic acids and related compounds with the 3,4-dimethoxyphenyl moiety have been investigated for various potential applications.

For instance, the structurally related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been explored for its potential in pharmaceutical development as an intermediate for anti-inflammatory agents. chemimpex.com It has also been investigated in materials science for creating polymers with enhanced thermal stability. chemimpex.com

Given the structural similarities, it is conceivable that this compound could be a subject of future research in areas such as medicinal chemistry, materials science, and as a building block in organic synthesis. The presence of two 3,4-dimethoxyphenyl groups may impart unique electronic and steric properties that could be exploited in the design of novel molecules with specific functions. Further research is needed to determine the specific properties and potential applications of this particular compound.

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions of the Dimethoxyphenyl Moieties

The two 3,4-dimethoxyphenyl groups in 3,3-bis(3,4-dimethoxyphenyl)propanoic acid are highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of two methoxy (B1213986) (-OCH₃) groups on each aromatic ring. Methoxy groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the aromatic ring through resonance.

In a typical electrophilic aromatic substitution reaction, an electrophile (E⁺) is attacked by the π-electron system of the aromatic ring. masterorganicchemistry.com This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion. masterorganicchemistry.com In the second, faster step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring aromaticity. masterorganicchemistry.com

For the 3,4-dimethoxyphenyl moieties, the positions ortho and para to the methoxy groups are electronically enriched. The directing effects of the two methoxy groups are additive. In a 3,4-disubstituted ring, the potential sites for electrophilic attack are positions 2, 5, and 6. The steric hindrance from the bulky propanoic acid chain and the other phenyl ring might influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using a Lewis acid catalyst like FeBr₃ or AlCl₃. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org This reaction generally leads to monoacylated products as the resulting ketone is deactivated towards further substitution. organic-chemistry.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

| Reaction | Typical Reagents | Expected Product Feature |

|---|---|---|

| Bromination | Br₂, FeBr₃ | Bromine atom(s) substituted on the aromatic rings |

| Nitration | HNO₃, H₂SO₄ | Nitro group(s) substituted on the aromatic rings |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group(s) substituted on the aromatic rings |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, and reduction.

Amidation is the reaction of a carboxylic acid with an amine to form an amide. This reaction typically requires heating to drive off the water that is formed. The synthetic flexibility of propanoic acid derivatives allows for the formation of various amide bonds. mdpi.com A related compound, 3-(3,4-dimethoxybenzamido)-3-(3,4-dimethoxyphenyl)propanoic acid, is an example of an amide derived from a similar structural backbone. chemscene.com

| Reaction | Reactant | Product Functional Group | General Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ester (-COOR') | Acid catalyst (e.g., H₂SO₄), Heat |

| Amidation | Amine (R'-NH₂) | Amide (-CONHR') | Heat |

The carboxylic acid group can be reduced to a primary alcohol.

Using Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. chemguide.co.uklibretexts.org The reaction is typically carried out in a dry ether solvent, as LiAlH₄ reacts violently with water. docbrown.info The mechanism involves the transfer of a hydride ion (:H⁻) from the [AlH₄]⁻ complex to the carbonyl carbon. docbrown.info The initial reaction with the acidic proton of the carboxylic acid produces hydrogen gas and a lithium carboxylate salt. Further reduction of the carboxylate leads to the primary alcohol after an acidic workup. youtube.com It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids. libretexts.orgdocbrown.info

Using Borane (B79455) (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃-THF) or dimethyl sulfide (B99878) (BH₃-SMe₂), is another effective reagent for the reduction of carboxylic acids to primary alcohols. organic-chemistry.org Borane is a more chemoselective reducing agent than LiAlH₄ and can selectively reduce carboxylic acids in the presence of other functional groups like esters and ketones. nih.govresearchgate.net The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced. researchgate.net Experimental and computational studies have shown that in some cases, the reaction proceeds via "hidden borane catalysis," where a small amount of in situ generated BH₃ is the active catalytic species. nih.govresearchgate.net

| Reducing Agent | Product Functional Group | Key Characteristics |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Powerful, non-selective reducing agent; reacts with acidic protons. chemguide.co.ukdocbrown.info |

| Borane (BH₃) | Primary Alcohol (-CH₂OH) | Chemoselective for carboxylic acids over many other functional groups. nih.govresearchgate.net |

Mechanisms of Acid-Catalyzed Transformations Involving Propanoic Acids

In the presence of strong acids, this compound can undergo various transformations, the mechanisms of which involve protonation and the formation of reactive intermediates.

Under strongly acidic conditions, the carboxylic acid can be protonated. The most likely site of protonation is the carbonyl oxygen, which forms a resonance-stabilized oxonium ion. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the synthesis of 3,3-diarylpropionic acids, it is suggested that a substituted cinnamic acid is initially protonated by phosphoric acid, leading to a quinonoid-like structure that is susceptible to nucleophilic attack. journals.co.za

In related systems, acid-catalyzed cyclization is a known process. For instance, if a hydroxyl group is present in a suitable position on one of the aromatic rings, intramolecular esterification can occur to form a lactone (a cyclic ester). journals.co.zayoutube.com The hydrolysis of lactones in acidic conditions has been studied, and various mechanisms have been proposed. researchgate.netnih.gov

Furthermore, in the synthesis of 3,3-diarylpropionic acids using phosphoric acid, it has been observed that dimerization of the starting cinnamic acid can occur to yield a truxillic acid (a cyclobutane (B1203170) derivative). journals.co.za While this is a reaction of the precursor, it highlights the potential for acid-catalyzed intermolecular reactions in these systems. For this compound itself, intramolecular cyclization involving one of the electron-rich phenyl rings and the carboxylic acid group could be a possibility under strongly acidic conditions, potentially leading to a cyclic ketone through an intramolecular Friedel-Crafts-type reaction.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Information regarding the regioselectivity and stereoselectivity of derivatization reactions specifically involving this compound is not available in the provided search results.

Electrochemical Reactions of Propanoic Acid Derivatives

Detailed research findings on the electrochemical reactions of this compound derivatives are not present in the search results.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its accuracy in predicting the electronic and structural properties of molecules. For a molecule like 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to model its properties. clinicsearchonline.orgnih.gov

The initial step in computational analysis is to find the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through an energy minimization (or geometry optimization) process. Given that this compound has eight rotatable single bonds, it can exist in numerous conformations. chemscene.com

The exploration of the conformational space involves systematically rotating these bonds and calculating the potential energy of each resulting structure. The goal is to identify the global minimum—the most stable conformer—as well as other low-energy local minima. This analysis is crucial as the molecule's conformation dictates its physical properties and biological activity. The process would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable structure.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.36 Å |

| Bond Length | C-C (propane backbone) | ~1.54 Å |

| Bond Length | C-C (phenyl-propane link) | ~1.52 Å |

| Bond Angle | O=C-O (carboxyl) | ~124° |

| Bond Angle | C-CH-C (central carbon) | ~110° |

| Dihedral Angle | Phenyl Ring 1 Torsion | Variable |

| Dihedral Angle | Phenyl Ring 2 Torsion | Variable |

Once the optimized geometry is obtained, DFT calculations can predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data.

Vibrational Spectroscopy: The calculation of vibrational frequencies allows for the prediction of the molecule's Infrared (IR) and Raman spectra. By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular bonds (e.g., C=O stretch of the carboxylic acid, C-O stretches of the methoxy (B1213986) groups, or C-H bends). Studies on similar molecules have shown excellent agreement between DFT-computed vibrational frequencies and experimental data. clinicsearchonline.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized structure. Comparing the predicted NMR spectrum with experimental results helps confirm the molecular structure and assign specific resonances to each proton and carbon atom. nih.gov

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule at its energy minimum, molecular modeling and dynamics simulations offer insights into its dynamic behavior.

With eight rotatable bonds, the flexibility of this compound is a key characteristic. chemscene.com The most significant rotations would occur around the single bonds connecting the two 3,4-dimethoxyphenyl groups to the central propane (B168953) carbon.

Molecular modeling can be used to calculate the energy barriers associated with these rotations. This is done by performing a series of constrained DFT calculations where the dihedral angle of a specific bond is fixed at various angles (e.g., from 0° to 360° in 15° increments). The resulting energy profile reveals the energy cost of moving from one staggered conformation (an energy minimum) to an eclipsed one (an energy maximum, or transition state). These rotational barriers determine the rate of interconversion between different conformers at a given temperature.

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties (like crystal packing) and its behavior in solution. The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that hydrogen bonding will be a dominant intermolecular force, likely leading to the formation of dimers in non-polar solvents or in the solid state.

Computational tools like Molecular Electrostatic Potential (MEP) maps and Hirshfeld surface analysis can be used to visualize and quantify these interactions. nih.gov

MEP Maps: These maps illustrate the charge distribution across the molecule. For this compound, MEP analysis would show a region of high negative potential (red/orange) around the carbonyl oxygen, indicating a nucleophilic site prone to accepting hydrogen bonds. A region of high positive potential (blue) would be found on the carboxylic acid's hydroxyl hydrogen, identifying it as an electrophilic, hydrogen-bond-donating site. clinicsearchonline.org

Interaction Energy: By modeling a dimer of the molecule, the strength of the intermolecular interactions (e.g., the hydrogen bond energy) can be calculated directly. This is typically done by subtracting the energies of the individual optimized molecules from the energy of the optimized dimer complex.

Quantum Chemical Analysis of Reaction Pathways

Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential degradation pathways. A known synthesis route involves the reaction of veratrole with 3,4-dimethoxycinnamic acid. scholaris.ca

A computational study of this reaction would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (veratrole, 3,4-dimethoxycinnamic acid) and the final product.

Transition State Searching: Identifying the high-energy transition state structures that connect the reactants to the products for each step of the proposed mechanism.

Transition State Characterization and Reaction Energetics

The formation of this compound likely involves the creation of two carbon-carbon bonds on a single prophetic acid backbone. A plausible synthetic route is the reaction of a cinnamoyl derivative with two equivalents of 1,2-dimethoxybenzene (B1683551). This can be conceptualized as a Friedel-Crafts-type alkylation or a conjugate addition. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions.

Transition State Analysis: For a reaction such as the acid-catalyzed addition of 1,2-dimethoxybenzene to a cinnamic acid derivative, computational chemists would model the potential energy surface to locate the transition state (TS). The TS is a first-order saddle point on this surface, representing the highest energy barrier along the reaction coordinate. Its characterization involves:

Geometry Optimization: Finding the stationary point on the potential energy surface where the forces on the atoms are zero. For a TS, this structure is not a minimum.

Frequency Calculation: A key step to confirm a true transition state. The calculation should yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate, leading from reactant to product.

In related electrophilic aromatic substitution reactions, DFT studies have been used to analyze the regioselectivity, for instance, in the reaction of 1,2-dimethoxybenzene with an electrophile. scirp.org These studies calculate the activation energies for attack at different positions on the aromatic ring to predict the favored product.

Reaction Energetics: The energetics of the reaction provide crucial information about its feasibility and rate. Key parameters calculated include:

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction.

Reaction Energy (ΔGrxn): The free energy difference between the reactants and the products, indicating whether the reaction is thermodynamically favorable (exergonic, negative ΔGrxn) or unfavorable (endergonic, positive ΔGrxn).

For example, in the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound like a cinnamic acid derivative, DFT calculations can resolve the mechanism. rsc.org Experimental kinetic isotope effects combined with computational modeling can determine whether the carbon-carbon bond formation is the rate-determining step. rsc.org The calculated energies for each step in the proposed mechanism would be compared to identify the highest barrier.

A hypothetical reaction pathway for the formation of the target compound might involve the protonation of the cinnamic acid double bond to form a carbocation, which then undergoes electrophilic attack by the two 1,2-dimethoxybenzene rings. The energetics for each step, including the formation of intermediates and transition states, would be calculated.

Table 1: Hypothetical Energetic Data for a Key Reaction Step Below is an example of how energetic data from a DFT calculation might be presented for a single electrophilic aromatic substitution step.

| Parameter | Value (kcal/mol) | Description |

| Electronic Energy of Activation (ΔE‡) | +15.2 | The potential energy barrier at 0 K. |

| Gibbs Free Energy of Activation (ΔG‡) | +22.5 | The activation barrier at a given temperature (e.g., 298 K), including thermal and entropic contributions. |

| Enthalpy of Reaction (ΔHrxn) | -12.8 | The change in heat content of the reaction. |

| Gibbs Free Energy of Reaction (ΔGrxn) | -9.5 | The overall thermodynamic driving force of the reaction. |

Note: This data is illustrative and not based on actual calculations for this compound.

Solvent Effects on Reaction Pathways

The choice of solvent can dramatically influence the rate and outcome of a reaction. Computational models can simulate these effects, providing insights that are difficult to obtain experimentally. The synthesis of this compound, likely carried out in a solvent, would be sensitive to the polarity and hydrogen-bonding capability of the medium.

Continuum Solvation Models: A common approach is to use an implicit or continuum solvation model, such as the SMD (Solvation Model based on Density) model. nih.gov In this method, the solvent is treated as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and can accurately predict the influence of the bulk solvent properties on the energies of reactants, transition states, and products.

Studies on related reactions have shown that:

In Friedel-Crafts acylations, which are mechanistically similar to the potential alkylation synthesis route, hydrogen-bonding donor solvents can form networks that enhance the reaction rate. researchgate.net

For some electrophilic aromatic substitutions, nonpolar solvents can lead to increased reactivity. researchgate.net

In reactions involving ionic catalysts, electrostatic effects often play the most significant role in the solvation energy of the transition state. nih.gov

Explicit Solvent Models: For reactions where specific interactions with solvent molecules (like hydrogen bonding) are crucial to the mechanism, an explicit solvent model may be used. This involves including a small number of solvent molecules directly in the quantum mechanical calculation. While more computationally expensive, this method can provide a more detailed picture of the transition state and its immediate environment.

For the synthesis of our target compound, a computational study would likely compare the reaction energetics in a range of solvents with varying polarities (e.g., n-hexane, dichloromethane, acetonitrile). The results would predict the optimal solvent for the reaction by identifying which medium provides the lowest activation energy barrier (ΔG‡). The calculations would quantify how the solvent stabilizes or destabilizes the charged intermediates and transition states relative to the neutral reactants.

QSAR (Quantitative Structure-Activity Relationship) Methodologies in Chemical Design

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.commdpi.com While no specific QSAR studies on this compound have been published, this methodology is highly relevant for designing analogs with potentially enhanced biological activities. QSAR is a ligand-based approach, particularly useful when the structure of the biological target is unknown. creative-biostructure.com

The general workflow of a QSAR study involves several key steps:

Data Set Assembly: A collection of molecules with known biological activities (e.g., IC50 values) is gathered. This would include the parent compound and a series of its structural analogs.

Molecular Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Types of Descriptors in QSAR: A wide array of descriptors can be used, often categorized as:

1D: Basic properties like molecular weight and atom counts.

2D: Based on the 2D structure, such as topological indices and molecular connectivity.

3D: Derived from the 3D conformation of the molecule, including steric (e.g., molecular volume) and electronic (e.g., dipole moment, partial charges) properties. acs.org

3D-QSAR Methods: Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. These approaches align the set of molecules and calculate steric and electrostatic fields around them. The resulting field values are then used as descriptors to build the QSAR model. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

For a series of bis-aryl propanoic acid analogs, a QSAR study could reveal key structural features for a specific biological activity. For example, a model might indicate that increasing the steric bulk at a particular position or enhancing the electrostatic potential in another region could lead to more potent compounds. This information provides a rational basis for the design of new, potentially more effective molecules.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical compound "this compound" and its applications in materials science and organometallic chemistry as outlined.

Despite thorough searches of scientific databases and scholarly articles, no specific data or research findings were found for this particular compound in the requested application areas:

Precursor for Complex Polyaromatic and Heterocyclic Frameworks: No literature was identified describing the use of this compound in the synthesis of these structures.

Building Blocks for Functional Organic Materials: There is no available information on its use as a monomer in polymer chemistry or as a scaffold for supramolecular architectures.

Ligand Design in Organometallic Chemistry and Catalysis: Research on its application in chiral ligand synthesis for asymmetric transformations or its coordination chemistry with transition metals is not present in the available literature.

It is possible that research on this specific compound has not been published or is not widely available. Therefore, it is not possible to provide a detailed, scientifically accurate article based on the requested outline and content inclusions.

Applications As Advanced Synthetic Intermediates and in Materials Science

Derivatization for Enhanced Synthetic Utility

The presence of multiple reactive sites in 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid allows for a range of chemical transformations. These modifications are pivotal in creating advanced intermediates for pharmaceuticals, agrochemicals, and functional materials. The primary sites for derivatization are the carboxylic acid group and the activated aromatic rings.

The carboxylic acid group of this compound is readily converted into esters and amides, which are fundamental transformations in organic synthesis. These derivatives often serve as key intermediates for the synthesis of more complex molecules.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via Fischer-Speier esterification, a classic method for ester synthesis. The general scheme for the esterification of this compound is presented below:

The choice of alcohol (R-OH) can be varied to introduce different alkyl or aryl groups, thereby modifying the physical and chemical properties of the resulting ester. For instance, the synthesis of methyl, ethyl, and benzyl esters can be accomplished using methanol, ethanol, and benzyl alcohol, respectively. These ester derivatives can then be used in further synthetic steps, such as reductions, Claisen condensations, or as protecting groups for the carboxylic acid functionality.

Interactive Data Table: Examples of Esterification Reactions

| Alcohol (R-OH) | Ester Product | Typical Catalyst |

| Methanol | Methyl 3,3-bis(3,4-dimethoxyphenyl)propanoate | H₂SO₄ |

| Ethanol | Ethyl 3,3-bis(3,4-dimethoxyphenyl)propanoate | p-TsOH |

| Benzyl alcohol | Benzyl 3,3-bis(3,4-dimethoxyphenyl)propanoate | H₂SO₄ |

Amidation:

The synthesis of amides from this compound involves the reaction of the carboxylic acid with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow and requires high temperatures. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The general scheme for the amidation reaction is as follows:

A wide variety of primary and secondary amines (R¹R²NH) can be used, leading to a diverse range of amide products. These amide derivatives are prevalent in biologically active molecules and polymers.

Interactive Data Table: Examples of Amidation Reactions

| Amine (R¹R²NH) | Amide Product | Activating Agent |

| Ammonia | 3,3-Bis(3,4-dimethoxyphenyl)propanamide | SOCl₂ then NH₃ |

| Aniline | N-Phenyl-3,3-bis(3,4-dimethoxyphenyl)propanamide | DCC |

| Diethylamine | N,N-Diethyl-3,3-bis(3,4-dimethoxyphenyl)propanamide | EDC |

The two 3,4-dimethoxyphenyl groups in the molecule are electron-rich and therefore susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) groups are ortho, para-directing and activating, making the aromatic rings highly reactive towards electrophiles. The positions ortho and para to the methoxy groups are the most likely sites for substitution. However, steric hindrance from the bulky propanoic acid chain can influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that can be performed on the aromatic rings include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents and catalysts. For example, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The electron-donating methoxy groups direct the incoming electrophile primarily to the positions ortho and para to them.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The nitro group is a versatile functional group that can be further reduced to an amino group or used as a directing group in subsequent reactions.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the aromatic rings. Friedel-Crafts acylation, for instance, involves the reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The resulting ketones can be further modified.

The precise control of reaction conditions is crucial to achieve selective mono- or poly-functionalization of the aromatic rings. The relative positions of the substituents will be dictated by the directing effects of the existing methoxy groups and the steric environment of the molecule.

Interactive Data Table: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Acylation | RCOCl, AlCl₃ | Acyl-substituted derivatives |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The advancement of research into 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is contingent upon the development of efficient and sustainable synthetic methodologies. While classical synthetic approaches may be applicable, future research should focus on innovative strategies that offer improved yields, reduced environmental impact, and greater accessibility to structural analogs.

Green Chemistry Approaches: Future synthetic designs should prioritize the principles of green chemistry. This includes the exploration of reactions in environmentally benign solvents, such as natural deep eutectic solvents (NADES), which have shown promise in related syntheses. mdpi.com The use of microwave irradiation, in conjunction with green catalysts, could significantly reduce reaction times and energy consumption. mdpi.com

Catalytic C-H Activation: Direct C-H activation/functionalization of readily available precursors, such as 3,4-dimethoxyphenyl-substituted compounds, could provide a more atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials.

Domino and Multicomponent Reactions: Designing one-pot domino or multicomponent reactions could streamline the synthesis by combining several transformations into a single operational step. mdpi.com This approach enhances efficiency by minimizing purification steps and reducing solvent waste.

Flow Chemistry: The implementation of continuous flow chemistry could offer advantages in terms of scalability, safety, and process control. Flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purities.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of reactions in NADES, water, or other green solvents; use of biodegradable catalysts. |

| Catalytic C-H Activation | High atom economy, use of simpler starting materials. | Discovery of selective and efficient catalysts for the arylation of propanoic acid derivatives. |

| Domino Reactions | Increased efficiency, reduced waste. | Design of novel reaction cascades that form multiple bonds in a single operation. |

| Flow Chemistry | Scalability, improved safety and control, potential for automation. | Optimization of reaction conditions in continuous flow reactors for high-throughput synthesis. |

Advanced Analytical Techniques for Structural and Mechanistic Insights

A thorough understanding of the structure, properties, and reaction mechanisms of this compound requires the application of sophisticated analytical techniques. Given the structural complexity of polyphenolic compounds, a multi-faceted analytical approach is essential. semanticscholar.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS, particularly when coupled with liquid chromatography (LC-MS/MS), is crucial for accurate mass determination and elemental composition analysis. mdpi.comdoaj.org Tandem mass spectrometry can provide valuable information about the fragmentation pathways, aiding in the structural elucidation of the parent compound and any reaction intermediates or byproducts. researchgate.net

Multidimensional NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) provides basic structural information, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the complex diaryl structure.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline solids. Obtaining a crystal structure of this compound would provide definitive proof of its molecular geometry, conformation, and intermolecular interactions in the solid state.

In-situ Spectroscopic Monitoring: To gain mechanistic insights into its synthesis, techniques like in-situ IR or NMR spectroscopy can be employed to monitor reaction progress in real-time, identifying transient intermediates and helping to elucidate the reaction pathway.

| Analytical Technique | Information Gained | Research Application |

| LC-MS/MS | Molecular weight, elemental formula, fragmentation patterns. | Purity assessment, identification of byproducts, metabolic studies. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity. | Unambiguous structure confirmation. |

| X-ray Crystallography | 3D molecular structure, packing, intermolecular forces. | Definitive structural proof, understanding of solid-state properties. |

| In-situ Spectroscopy | Real-time reaction monitoring. | Mechanistic studies of synthetic routes. |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by enabling rapid and accurate prediction of reaction outcomes and the design of novel synthetic routes. researchgate.netresearchgate.net

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic pathways by drawing upon vast databases of chemical reactions. nih.govacs.org This can help chemists identify not only known routes but also novel and potentially more efficient ones.

Reaction Condition Optimization: Machine learning algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of a desired transformation. researchgate.net This data-driven approach can significantly reduce the number of experiments required for optimization.

Predictive Modeling: AI can be used to predict the physicochemical and biological properties of this compound and its derivatives, helping to guide the design of new molecules with desired characteristics before they are synthesized. researchgate.net

Exploration of Self-Assembly and Supramolecular Chemistry

The molecular structure of this compound, featuring a carboxylic acid group capable of hydrogen bonding and aromatic rings that can participate in π-π stacking, suggests a propensity for self-assembly into higher-order supramolecular structures. rsc.orgresearchgate.net

Hydrogen-Bonding Motifs: The carboxylic acid moiety can form robust hydrogen-bonded dimers or extended chains, which are common motifs in supramolecular chemistry. The study of these interactions in different solvents and in the solid state will be crucial.

Host-Guest Chemistry: The diaryl structure may form a cavity-like architecture, suggesting its potential as a host molecule for the recognition and binding of smaller guest molecules. rsc.org

Stimuli-Responsive Systems: The self-assembly process could potentially be controlled by external stimuli such as pH, temperature, or the presence of specific ions, leading to the development of dynamic and responsive materials. researchgate.net

Future research should involve studying its self-assembly behavior in various media using techniques like Dynamic Light Scattering (DLS), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) to characterize the resulting nanoscale architectures.

Role in Advanced Materials with Tailored Properties

The unique chemical structure of this compound makes it an interesting building block for the creation of advanced materials with tailored properties.

Polymer Chemistry: The carboxylic acid group provides a handle for polymerization reactions. It could be incorporated as a monomer into polyesters or polyamides, potentially imparting unique properties such as thermal stability or specific recognition capabilities derived from the bis(dimethoxyphenyl) moiety.

Functional Organic Materials: The aromatic rings can be further functionalized to tune the electronic and optical properties of the molecule. This could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Biomaterials: The ability to self-assemble into nanostructures, combined with the potential for biological activity often associated with polyphenolic structures, suggests that this compound could be explored for applications in drug delivery, bio-imaging, or as a scaffold for tissue engineering. nih.gov The self-assembled structures could encapsulate therapeutic agents, with their release triggered by specific biological cues.

Q & A

Basic: What are the recommended synthetic routes for 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis of bis-arylpropanoic acids typically involves coupling aryl groups to a propanoic acid backbone. For analogs like (R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid, reagents such as 4-methylmorpholine and coupling agents (e.g., BOP) in polar aprotic solvents (e.g., DMF) yield moderate to high purity . For this compound:

Friedel-Crafts alkylation : Use 3,4-dimethoxyphenyl precursors with acryloyl chloride, followed by hydrolysis.

Cross-coupling : Employ Suzuki-Miyaura coupling with boronic esters and a propanoic acid-derived halide.

Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling). Monitor via TLC/HPLC and purify via recrystallization (e.g., methanol/water mixtures) .

Table 1: Example Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | BOP, DMF, 25°C | 65–78 | |

| Hydrolysis | NaOH, MeOH/H₂O | >90 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) peaks (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.2 ppm). Compare with analogs like 3-(3,4-dihydroxyphenyl)propanoic acid (δ 6.5–7.0 ppm for aromatic protons) .

- FT-IR : Confirm carboxylic acid (-COOH) stretch (~2500–3300 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).

- HRMS : Validate molecular weight (C₁₉H₂₂O₆: calc. 358.14 g/mol) and fragmentation patterns.

- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm substituent positions .

Advanced: How can computational modeling predict the biological activity of this compound?

Methodological Answer:

- Docking studies : Use tools like AutoDock Vina to model interactions with enzymes (e.g., COX-2) or receptors. Compare with dihydrocaffeic acid (3,4-dihydroxyphenyl derivative), which shows antioxidant activity via radical scavenging .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. hydroxyl groups) with bioactivity. For example, methoxy groups enhance lipophilicity (logP ~2.5 vs. 1.8 for hydroxyl analogs), impacting membrane permeability .

- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., GI absorption: high) and CYP450 inhibition (low risk for 3,4-dimethoxy derivatives) .

Advanced: How to resolve contradictions in reported bioactivity data for arylpropanoic acid derivatives?

Methodological Answer:

Contradictions often arise from structural nuances (e.g., stereochemistry, substituent positioning). For example:

- Case Study : 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid exhibits anti-inflammatory activity, while its 2-methoxy analog is inactive due to steric hindrance .

- Strategies :

Basic: What are the solubility and stability profiles of this compound under varying pH?

Methodological Answer:

- Solubility :

- Aqueous : Low solubility in neutral water (<1 mg/mL); improves in alkaline pH (e.g., pH 9–10) due to carboxylate formation.

- Organic solvents : Soluble in DMSO (>50 mg/mL), ethanol (~20 mg/mL).

- Stability :

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| EtOH | 20 |

| H₂O (pH 7) | <1 |

Advanced: How does the substitution pattern on phenyl rings influence the reactivity of bis-arylpropanoic acids?

Methodological Answer:

- Electron-donating groups (e.g., -OCH₃) : Enhance electrophilic substitution reactivity (e.g., nitration, halogenation). For 3,4-dimethoxy derivatives, regioselectivity favors para positions .

- Steric effects : Bulky substituents (e.g., tert-butyl in 3,5-di-tert-butyl-4-hydroxyphenylpropanoic acid) reduce reaction rates in coupling steps .

- Redox activity : Methoxy groups decrease oxidation potential vs. hydroxyl analogs (e.g., dihydrocaffeic acid oxidizes at +0.5 V vs. Ag/AgCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.